molecular formula C26H30N4O2 B10970418 2-[4-(2-Phenylpropan-2-yl)phenoxy]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one

2-[4-(2-Phenylpropan-2-yl)phenoxy]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one

Cat. No.: B10970418
M. Wt: 430.5 g/mol
InChI Key: KRVBROQAGHQSQY-UHFFFAOYSA-N
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Description

2-[4-(2-Phenylpropan-2-yl)phenoxy]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one is a complex organic compound with a unique structure that combines phenyl, pyrimidinyl, and piperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Phenylpropan-2-yl)phenoxy]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the phenoxy intermediate: This involves the reaction of 4-(2-Phenylpropan-2-yl)phenol with an appropriate halogenated compound under basic conditions to form the phenoxy intermediate.

    Coupling with piperazine: The phenoxy intermediate is then reacted with 4-(pyrimidin-2-yl)piperazine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Phenylpropan-2-yl)phenoxy]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The phenyl and piperazine groups can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using suitable reducing agents.

    Substitution: The phenoxy and piperazine groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenated compounds and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic or quinone derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[4-(2-Phenylpropan-2-yl)phenoxy]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4-(2-Phenylpropan-2-yl)phenoxy]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The phenyl and pyrimidinyl groups may interact with enzymes or receptors, modulating their activity. The piperazine group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Phenylpropan-2-yl)phenol: A precursor in the synthesis of the target compound.

    2-[4-(2-Phenyl-2-propanyl)phenoxy]ethyl acrylate: A structurally related compound with different functional groups.

Uniqueness

2-[4-(2-Phenylpropan-2-yl)phenoxy]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one is unique due to its combination of phenyl, pyrimidinyl, and piperazinyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C26H30N4O2

Molecular Weight

430.5 g/mol

IUPAC Name

2-[4-(2-phenylpropan-2-yl)phenoxy]-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one

InChI

InChI=1S/C26H30N4O2/c1-20(24(31)29-16-18-30(19-17-29)25-27-14-7-15-28-25)32-23-12-10-22(11-13-23)26(2,3)21-8-5-4-6-9-21/h4-15,20H,16-19H2,1-3H3

InChI Key

KRVBROQAGHQSQY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NC=CC=N2)OC3=CC=C(C=C3)C(C)(C)C4=CC=CC=C4

Origin of Product

United States

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